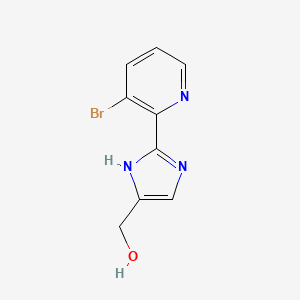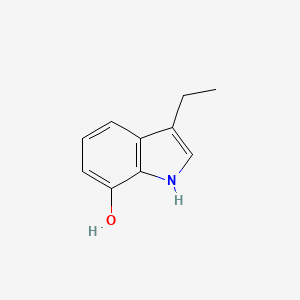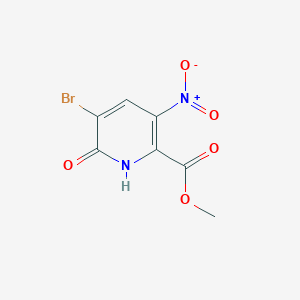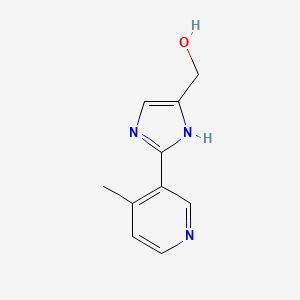![molecular formula C13H20FN3O B13698457 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoroethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline typically involves the reaction of 2-fluoroethylamine with 1-(2-methoxyphenyl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced form of this compound.
Substitution: Substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-[[2-[4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxy-anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide
- 3-Fluoro-4-(4-(2-fluoroethyl)piperazin-1-yl)aniline
Uniqueness
4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluoroethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H20FN3O |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C13H20FN3O/c1-18-13-10-11(2-3-12(13)15)17-8-6-16(5-4-14)7-9-17/h2-3,10H,4-9,15H2,1H3 |
Clave InChI |
SZYMLGKHKGKYEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCN(CC2)CCF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)


![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)

![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)






